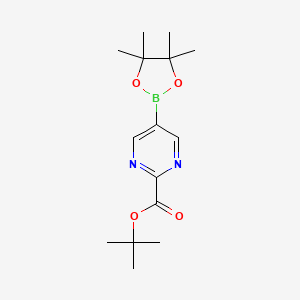

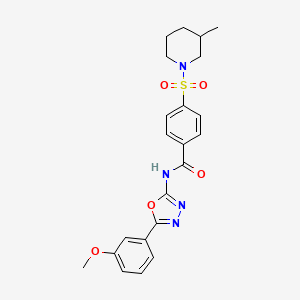

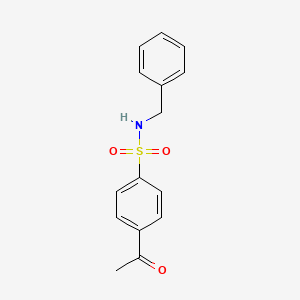

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, commonly known as DMFQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. DMFQ belongs to the class of quinoline derivatives and has been extensively studied for its potential use as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

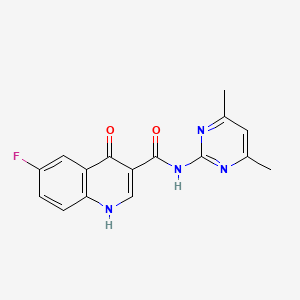

A class of compounds, including derivatives similar to N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, has been explored for their potent antibacterial properties. For instance, Johnson et al. (1989) synthesized 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines with significant inhibition and specificity for Escherichia coli dihydrofolate reductase, showcasing broad-spectrum antibacterial activity (Johnson, Rauchman, Baccanari, & Roth, 1989). Similarly, Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues demonstrating considerable in vitro antimicrobial and antitubercular activities (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Anticancer Applications

Research into compounds with structures akin to N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has yielded promising anticancer agents. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential anticancer properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, Bu et al. (2001) developed 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains, exhibiting considerable cytotoxic activity against colon tumors in mice, suggesting a potential for cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Radioligand Applications for Imaging

Matarrese et al. (2001) labeled novel quinoline-2-carboxamide derivatives with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), illustrating the compound's application in medical imaging (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).

Fluorescence Studies for Biochemical Applications

Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, including derivatives structurally related to N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, to study their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies, demonstrating the compound's utility in biochemical research (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

Eigenschaften

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2/c1-8-5-9(2)20-16(19-8)21-15(23)12-7-18-13-4-3-10(17)6-11(13)14(12)22/h3-7H,1-2H3,(H,18,22)(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFIIEVTTDHAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

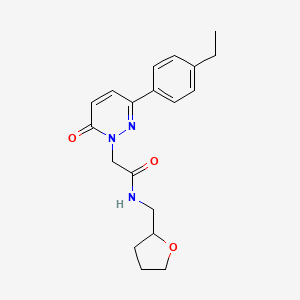

![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2604653.png)

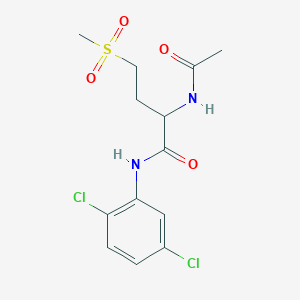

![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)

![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B2604663.png)

![(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine](/img/structure/B2604665.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2604666.png)